molecular formula C12H12N4O2S B11044871 N-[(Z)-(acetylamino)(1,3-benzothiazol-2-ylamino)methylidene]acetamide

N-[(Z)-(acetylamino)(1,3-benzothiazol-2-ylamino)methylidene]acetamide

Cat. No.: B11044871
M. Wt: 276.32 g/mol
InChI Key: RQLSHWMGAOADHG-UHFFFAOYSA-N
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Description

N-[(Z)-(acetylamino)(1,3-benzothiazol-2-ylamino)methylidene]acetamide is a synthetic organic compound with the molecular formula C({12})H({12})N({4})O({2})S It is characterized by the presence of a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(acetylamino)(1,3-benzothiazol-2-ylamino)methylidene]acetamide typically involves the condensation of 2-aminobenzothiazole with acetic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is then acetylated to yield the final product. The reaction conditions generally include:

    Temperature: 60-80°C

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid

    Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(acetylamino)(1,3-benzothiazol-2-ylamino)methylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H(_2)O(_2)), potassium permanganate (KMnO(_4))

    Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4))

    Substitution: Nitric acid (HNO(_3)), halogens (Cl(_2), Br(_2))

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

N-[(Z)-(acetylamino)(1,3-benzothiazol-2-ylamino)methylidene]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.

    Medicine: Explored for its antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains and cancer cell lines.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-[(Z)-(acetylamino)(1,3-benzothiazol-2-ylamino)methylidene]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The benzothiazole ring plays a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

N-[(Z)-(acetylamino)(1,3-benzothiazol-2-ylamino)methylidene]acetamide can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole-based compounds.

    Benzothiazole: The parent compound, which serves as a core structure for many derivatives with diverse biological activities.

    6-Nitrobenzothiazole: A nitro-substituted derivative with enhanced antimicrobial properties.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.

Properties

Molecular Formula

C12H12N4O2S

Molecular Weight

276.32 g/mol

IUPAC Name

N-[N-acetyl-N'-(1,3-benzothiazol-2-yl)carbamimidoyl]acetamide

InChI

InChI=1S/C12H12N4O2S/c1-7(17)13-11(14-8(2)18)16-12-15-9-5-3-4-6-10(9)19-12/h3-6H,1-2H3,(H2,13,14,15,16,17,18)

InChI Key

RQLSHWMGAOADHG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=NC1=NC2=CC=CC=C2S1)NC(=O)C

Origin of Product

United States

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